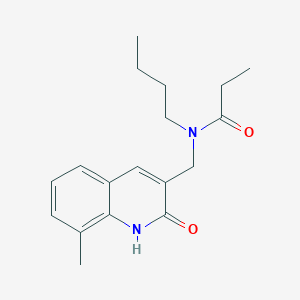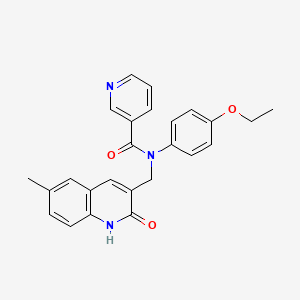
4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine, also known as GSK-J4, is a selective inhibitor of the histone demethylase JMJD3/KDM6B. It has been widely used in scientific research to investigate the role of JMJD3 in various biological processes.
作用机制
4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine inhibits the demethylase activity of JMJD3 by binding to its active site. JMJD3 is a histone demethylase that specifically removes the trimethylation mark from lysine 27 of histone H3 (H3K27me3), leading to the activation of gene expression. 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine inhibits this process by preventing the removal of H3K27me3, thereby inhibiting the expression of JMJD3 target genes.
Biochemical and Physiological Effects
4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been shown to have various biochemical and physiological effects. It inhibits the differentiation of Th17 cells and promotes the generation of Tregs by regulating the expression of key transcription factors (Kruidenier et al., 2012). It also inhibits the growth and metastasis of cancer cells by regulating the expression of genes involved in cell proliferation, migration, and invasion (Banelli et al., 2017; Wang et al., 2018; Wu et al., 2019). In addition, 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been shown to induce apoptosis in cancer cells by activating the p53 pathway (Wang et al., 2018).
实验室实验的优点和局限性
One of the main advantages of using 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine in lab experiments is its specificity for JMJD3. It does not inhibit other histone demethylases, making it a valuable tool for studying the role of JMJD3 in various biological processes. However, 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has some limitations. It has low solubility in water, which can affect its bioavailability and toxicity. In addition, 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been shown to have off-target effects on other enzymes, such as lysine-specific demethylase 1 (LSD1) and histone deacetylases (HDACs) (Kruidenier et al., 2012; Wang et al., 2018).
未来方向
There are several future directions for the use of 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine in scientific research. One direction is to investigate the role of JMJD3 in other biological processes, such as development, metabolism, and aging. Another direction is to develop more potent and selective inhibitors of JMJD3/KDM6B for therapeutic use. Finally, 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine can be used in combination with other drugs to enhance their efficacy and reduce their side effects in cancer treatment.
合成方法
The synthesis of 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves several steps, including the preparation of 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl) morpholine and the reduction of the nitro group to an amino group. The detailed synthesis method has been described in a patent application by GlaxoSmithKline (WO 2012/012862 A1).
科学研究应用
4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been used in various scientific research fields, including epigenetics, immunology, and cancer research. It has been shown to inhibit the differentiation of Th17 cells and promote the generation of Tregs, suggesting its potential use in the treatment of autoimmune diseases (Kruidenier et al., 2012). 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has also been used to study the role of JMJD3 in cancer progression. It has been shown to inhibit the growth and metastasis of various cancer cells, including breast cancer, prostate cancer, and glioblastoma (Banelli et al., 2017; Wang et al., 2018; Wu et al., 2019).
属性
IUPAC Name |
4-[2-nitro-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4/c23-22(24)15-11-12(4-5-14(15)21-7-9-25-10-8-21)17-19-16(20-26-17)13-3-1-2-6-18-13/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPBAUPWQVIFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

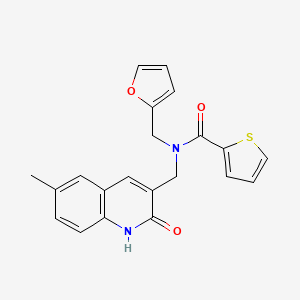
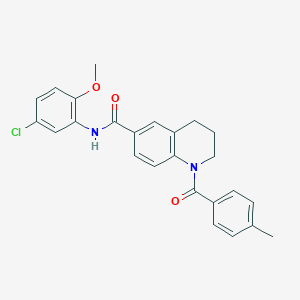
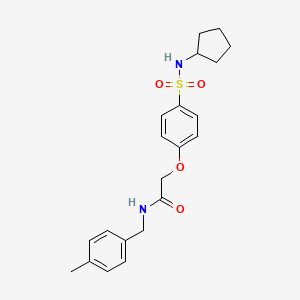
![butyl 4-{5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate](/img/structure/B7716469.png)
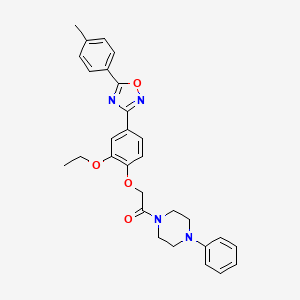
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7716479.png)
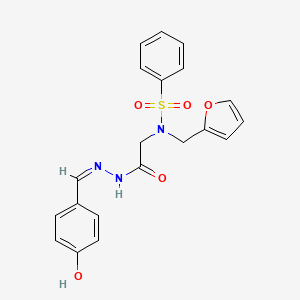

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7716493.png)


